molecular formula C10H16N2O3 B14781265 Methyl 1-oxo-2,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-7-carboxylate

Methyl 1-oxo-2,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-7-carboxylate

Cat. No.: B14781265
M. Wt: 212.25 g/mol
InChI Key: BRPXEPFCSRKAGN-UHFFFAOYSA-N
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Description

Methyl 1-oxo-2,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-7-carboxylate is an organic compound with a complex structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-oxo-2,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-7-carboxylate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-oxo-2,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-7-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Ethanol, acetone, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 1-oxo-2,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-7-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-oxo-2,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate: Another compound with a similar structure but different functional groups.

    1-methyl-3-oxo-2,3,5,6,7,8-hexahydroisoquinoline: A compound with a related core structure but distinct substituents.

Uniqueness

Methyl 1-oxo-2,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-7-carboxylate is unique due to its specific arrangement of functional groups and ring structure, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C10H16N2O3

Molecular Weight

212.25 g/mol

IUPAC Name

methyl 1-oxo-2,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-7-carboxylate

InChI

InChI=1S/C10H16N2O3/c1-15-10(14)7-2-3-8-9(13)11-4-5-12(8)6-7/h7-8H,2-6H2,1H3,(H,11,13)

InChI Key

BRPXEPFCSRKAGN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC2C(=O)NCCN2C1

Origin of Product

United States

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